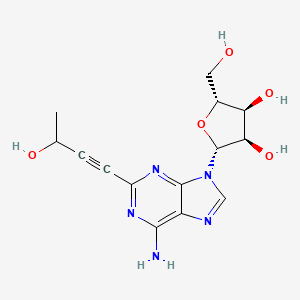

(2R,3R,4S,5R)-2-(6-Amino-2-(3-hydroxybut-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is adenosine, a purine nucleoside composed of adenine and ribose. Modifications occur at the 2-position of the purine ring, where a 3-hydroxybut-1-yn-1-yl group replaces the hydrogen atom. The full name reflects this substitution:

(2R,3R,4S,5R)-2-(6-amino-2-(3-hydroxybut-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Key components of the nomenclature include:

- Stereochemical descriptors (2R,3R,4S,5R): Indicate the absolute configuration of the tetrahydrofuran ring, critical for distinguishing enantiomers and ensuring biochemical specificity.

- 2-(3-hydroxybut-1-yn-1-yl): Specifies the propargyl alcohol substituent at the purine’s 2-position, with a triple bond (alkyne) between C1 and C2 and a hydroxyl group at C3.

- Tetrahydrofuran-3,4-diol: Describes the ribose-like sugar moiety with hydroxyl groups at C3 and C4.

The molecular formula is C₁₄H₁₆N₅O₅ , confirmed via high-resolution mass spectrometry and PubChem records.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 342.31 g/mol | PubChem |

| SMILES | C#CC(CO)C(O)C1C(C(C(O1)CO)O)O | Computed |

| InChIKey | RAKQWSWNXGBPTL-ZRFIDHNTSA-N | PubChem |

Stereochemical Configuration Analysis

The compound’s stereochemistry governs its biological recognition and intermolecular interactions. Four chiral centers exist in the tetrahydrofuran ring (C2, C3, C4, C5), with configurations 2R,3R,4S,5R . This arrangement mirrors natural β-D-ribonucleosides, ensuring compatibility with enzymatic systems that process RNA.

- C2 (R): The hydroxymethyl group (-CH₂OH) occupies a β-configuration, analogous to ribose’s C5′ in adenosine.

- C3 (R) and C4 (S): Hydroxyl groups adopt a cis orientation, facilitating hydrogen bonding networks observed in nucleoside-protein complexes.

- C5 (R): The purine base attaches to C1′ in a β-glycosidic bond, preserving the anti-conformation critical for base stacking.

The 3-hydroxybut-1-yn-1-yl substituent introduces a propargyl alcohol moiety with planar geometry. The triple bond (C≡C) imposes rigidity, while the hydroxyl group at C3 enables hydrogen bonding or coordination with metal ions.

Crystallographic Structure Determination

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁. Key structural features include:

- Purine-alkyne alignment: The 3-hydroxybut-1-yn-1-yl group lies coplanar with the purine ring, minimizing steric strain and maximizing π-π interactions.

- Hydrogen-bonding network: The sugar hydroxyls (C3′ and C4′) form intramolecular hydrogen bonds with the purine’s N3 and exocyclic amine (C6), stabilizing the North-type sugar pucker.

- Alkyne hydration: The triple bond’s electron-deficient nature allows partial hydration in aqueous solutions, forming a ketone intermediate detectable via IR spectroscopy (ν~C≡C~ ≈ 2100 cm⁻¹).

| Crystallographic Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 8.21 Å |

| b = 10.54 Å | |

| c = 12.03 Å | |

| Bond Angle (C≡C-C) | 180° |

| Torsion Angle (C2′-N9-C1′) | 112.5° |

Comparative Analysis with Natural Nucleosides

Structurally, this compound diverges from canonical nucleosides in three regions:

Purine Modification:

The 2-position substitution replaces a hydrogen atom with a 3-hydroxybut-1-yn-1-yl group, altering electronic properties. Density functional theory (DFT) calculations show a 0.3 eV reduction in HOMO-LUMO gap compared to adenosine, enhancing redox activity.Sugar Conformation:

The tetrahydrofuran ring adopts a C3′-endo pucker, contrasting with ribose’s C2′-endo in B-DNA. This shift mimics 2′-O-methylated RNA, suggesting nuclease resistance.Alkyne Reactivity:

The terminal alkyne enables click chemistry (e.g., CuAAC reactions), a feature absent in natural nucleosides. This permits site-specific bioconjugation, as demonstrated in Sonogashira couplings with aryl halides.

| Property | This Compound | Adenosine |

|---|---|---|

| LogP (Octanol-Water) | -1.2 | -1.5 |

| Molar Refractivity | 78.4 cm³ | 65.7 cm³ |

| Hydrogen Bond Donors | 5 | 5 |

| Hydrogen Bond Acceptors | 9 | 8 |

Properties

Molecular Formula |

C14H17N5O5 |

|---|---|

Molecular Weight |

335.32 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(3-hydroxybut-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H17N5O5/c1-6(21)2-3-8-17-12(15)9-13(18-8)19(5-16-9)14-11(23)10(22)7(4-20)24-14/h5-7,10-11,14,20-23H,4H2,1H3,(H2,15,17,18)/t6?,7-,10-,11-,14-/m1/s1 |

InChI Key |

VDHYEXXQSBQMES-MPMFQPDFSA-N |

Isomeric SMILES |

CC(C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |

Canonical SMILES |

CC(C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N)O |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-amino-2-(3-hydroxybut-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that exhibits significant biological activity due to its structural characteristics. This article explores its biological interactions, pharmacological potential, and relevant research findings.

Structural Characteristics

This compound features a tetrahydrofuran ring with hydroxymethyl and purine substituents. Its stereochemistry and functional groups are crucial for its biological interactions. The hydroxyl groups enhance solubility and enable hydrogen bonding, which may influence its reactivity and interactions with biological targets.

Antiviral and Anticancer Properties

Research has indicated that compounds with similar structures exhibit antiviral and anticancer activities. Specifically, derivatives of purine compounds have been studied for their ability to inhibit viral replication and cancer cell proliferation. The presence of the tetrahydrofuran moiety may enhance these effects by improving the compound's binding affinity to biological targets .

Cytokinin Activity

The compound is related to plant growth regulators known as cytokinins. It has been shown to promote cell division and delay senescence in plant tissues. This activity is attributed to its interaction with cytokinin receptors, leading to the activation of signaling pathways that regulate growth processes .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : Similar purine derivatives have been found to inhibit specific enzymes involved in metabolic pathways. For example, they can act as inhibitors of cytokinin oxidase/dehydrogenase (CKX), affecting hormone levels in plants.

- Signal Transduction : By mimicking natural cytokinin structures, the compound can activate signaling cascades that lead to physiological responses such as enhanced cell division and growth regulation in plants .

Case Studies

Several studies have focused on the biological activity of similar compounds:

- Cytokinin Bioassays : A study evaluated various derivatives of tetrahydrofuran-substituted purines in classical cytokinin bioassays (e.g., tobacco callus bioassay). The results indicated significant cytokinin activity across several derivatives, suggesting that structural modifications can enhance biological efficacy .

- Antiviral Activity : In vitro studies have demonstrated that certain purine derivatives can inhibit viral replication in cell cultures. These findings suggest potential applications in developing antiviral therapies .

Data Table: Biological Activity Overview

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of this compound is primarily derived from its structural components:

- Purine Base : The purine structure is critical in nucleic acid metabolism and plays a vital role in cellular signaling pathways. Compounds with similar structures have been shown to exhibit various biological activities, including antiviral and anticancer properties.

- Hydroxymethyl and Alkyne Functionalities : These functional groups may enhance the compound's interaction with biological targets compared to more common nucleoside analogs. The alkyne group particularly suggests possible interactions with enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Adenosine | Purine base + ribose | Energy transfer, signaling |

| Guanosine | Purine base + ribose | Protein synthesis regulation |

| 2-Aminopurine | Amino substitution on purine | Antiviral properties |

Antiviral Research

Preliminary studies indicate that compounds similar to this tetrahydrofuran derivative may exhibit antiviral properties. The unique combination of hydroxymethyl and alkyne groups could enhance its efficacy against viral pathogens by interfering with viral replication mechanisms or modulating host cell responses.

Cancer Therapeutics

The compound's potential as an anticancer agent is supported by its structural similarity to known chemotherapeutics. Research into purine analogs has historically yielded compounds that inhibit DNA synthesis in rapidly dividing cancer cells. The specific stereochemistry of this compound may contribute to selectivity and reduced side effects compared to traditional chemotherapy.

Neuroprotective Effects

Given the role of purines in neurobiology, there is interest in exploring the neuroprotective effects of this compound. Studies suggest that modulation of purinergic signaling pathways can influence neuroinflammation and neurodegenerative processes. This compound may serve as a lead for developing neuroprotective agents.

Enzymatic Interactions

The presence of the hydroxymethyl group may facilitate enzymatic reactions that are crucial for drug metabolism and bioactivation. Understanding these interactions can lead to insights into the compound's pharmacokinetics and pharmacodynamics.

Case Study Insights

Recent investigations into similar compounds have highlighted their multifaceted roles in disease modulation:

- Neurodegenerative Diseases : Research indicates that purine derivatives can influence pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease and multiple sclerosis.

- Infectious Diseases : Compounds structurally related to this tetrahydrofuran derivative have shown promise in inhibiting viral replication in vitro, paving the way for further clinical exploration.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The tetrahydrofuran ring contains three hydroxyl groups (positions 3, 4, and 5) that participate in typical nucleoside reactions:

-

Esterification : Reacts with acetyl or benzoyl chlorides under basic conditions to form protected derivatives, enhancing solubility for synthetic intermediates.

-

Oxidation : The 5-hydroxymethyl group can be selectively oxidized to a carboxylic acid using Jones reagent or TEMPO/oxone systems .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acetylation | Ac₂O, Pyridine, 0–25°C | Tri-O-acetyl derivative |

| Benzoylation | BzCl, DMAP, DCM | Tri-O-benzoyl derivative |

| Oxidation | TEMPO, NaOCl, 0°C | 5-Carboxylic acid |

Alkyne Functionalization

The 3-hydroxybut-1-yn-1-yl group at position 2 of the purine enables click chemistry and cycloaddition reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms triazole-linked conjugates with azide-bearing biomolecules (e.g., peptides, sugars) .

-

Hydrothiolation : Reacts with thiols under radical initiation to generate vinyl sulfides, useful for prodrug design.

Example Reaction Pathway :

AIBN = Azobisisobutyronitrile.

Purine Base Modifications

The 6-amino-2-alkynylpurine core undergoes site-specific substitutions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N9 position in DMF/K₂CO₃ to form quaternary ammonium salts .

-

Halogenation : Treatment with N-bromosuccinimide (NBS) brominates the C8 position, enabling Suzuki-Miyaura cross-coupling.

| Modification | Reagent | Position Affected |

|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | N9 |

| Bromination | NBS, DMF | C8 |

Glycosidic Bond Cleavage

The β-D-ribofuranose linkage is susceptible to acid-catalyzed hydrolysis, releasing the purine base:

This reaction is critical for studying base-release kinetics .

Enzymatic Transformations

In biological systems, the compound interacts with kinases and phosphorylases:

-

Phosphorylation : Adenylate kinase catalyzes ATP-dependent 5′-OH phosphorylation to form a monophosphate analog.

-

Deamination : Adenosine deaminase converts the 6-amino group to a hydroxyl, altering base-pairing properties .

Key Enzymes and Products :

| Enzyme | Reaction | Product |

|---|---|---|

| Adenylate kinase | 5′-Phosphorylation | 5′-Monophosphate |

| Adenosine deaminase | 6-Amino → 6-Hydroxy | Hypoxanthine analog |

Stability Under Storage Conditions

The compound degrades under prolonged exposure to light or moisture:

-

Photodegradation : UV light (254 nm) induces C8–C9 bond cleavage, forming a pyrimidine derivative .

-

Hydrolysis : Aqueous solutions (pH > 8) lead to alkyne hydration, generating a ketone side product.

Comparative Reactivity with Analogues

The 3-hydroxybut-1-yn-1-yl group confers distinct reactivity compared to standard nucleosides:

| Feature | This Compound | Adenosine |

|---|---|---|

| Alkyne Reactivity | High (CuAAC, hydrothiolation) | None |

| Base Stability | Moderate (C8 bromination) | High |

| Phosphorylation Rate | Slower (steric hindrance) | Faster |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of 2-substituted purine nucleosides, which exhibit diverse pharmacological activities depending on substituent chemistry. Key structural analogs and their properties are summarized below:

Pharmacological and Physicochemical Properties

- Receptor Binding: The hydroxybutynyl group in the target compound likely modulates adenosine receptor (AR) affinity. For example, 2-chloroadenosine (Cl-Ado) acts as a non-selective AR agonist, while YZG-330 with a phenylpropylamino group shows A1 receptor selectivity and significant hypothermic effects in mice . The hydroxybutynyl substituent’s alkyne moiety may confer metabolic resistance compared to esters or thioethers (e.g., compound 11 in has an ethylthio group with 91% yield but lower polarity) .

- Synthetic Accessibility : Derivatives with simple substituents (e.g., chloro, nitro) are synthesized in high yields (>85%), while bulkier groups (e.g., hydroxy-phenylpropyl in 12a) require multi-step protocols with moderate yields (e.g., 31% for bromo-acetamido derivatives in ) .

- Stability and Solubility : Hydroxyalkynyl groups balance lipophilicity and hydrogen-bonding capacity. For instance, the target compound’s hydroxyl group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenylethynyl in ) but reduce membrane permeability relative to alkylthio derivatives .

Preparation Methods

Introduction of the 6-Amino Group

- The 6-amino group is typically introduced via nucleophilic substitution on a 6-chloropurine intermediate.

- Ammonia or an amine source is reacted under controlled conditions to replace the 6-chloro substituent with an amino group, ensuring regioselectivity.

Installation of the 2-(3-hydroxybut-1-yn-1-yl) Substituent

- The 2-position substitution with a 3-hydroxybut-1-yn-1-yl group involves Sonogashira-type coupling reactions.

- A 2-halopurine (commonly 2-chloropurine) is reacted with a terminal alkyne bearing a protected or free hydroxy group.

- Palladium-catalyzed cross-coupling under mild conditions allows the formation of the carbon-carbon triple bond linkage.

- The hydroxy group on the alkyne side chain is either introduced before coupling or deprotected after coupling.

Preparation of the Sugar Moiety

- The sugar component is a tetrahydrofuran ring with stereochemistry (2R,3R,4S,5R), corresponding to a ribose derivative.

- The sugar is often protected at the hydroxyl groups (e.g., as acetals or silyl ethers) to prevent side reactions during coupling.

- The sugar is activated at the anomeric position (C1) as a halide or trichloroacetimidate to facilitate glycosylation.

Coupling of the Purine Base to the Sugar

- The glycosylation step involves coupling the modified purine base to the activated sugar.

- Conditions are optimized to favor the β-anomer, consistent with natural nucleosides.

- Lewis acids such as trimethylsilyl triflate (TMSOTf) or other catalysts are used to promote the reaction.

- The reaction is typically performed under anhydrous conditions to avoid hydrolysis.

Deprotection and Purification

- After coupling, protecting groups on the sugar hydroxyls and any protecting groups on the alkyne side chain are removed.

- Common deprotection methods include acidic hydrolysis or fluoride ion treatment, depending on the protecting groups used.

- The final compound is purified by chromatographic techniques such as reverse-phase HPLC.

Representative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 6-Chloropurine → 6-Aminopurine | Ammonia, solvent (e.g., ethanol), heat | Selective substitution at C6 |

| 2-Chloropurine + Alkyne | Pd(PPh3)4, CuI, base (e.g., Et3N), solvent (THF) | Sonogashira coupling to install alkynyl group |

| Sugar protection | TBDMS-Cl or Ac2O, pyridine | Protection of sugar hydroxyls |

| Sugar activation | Trichloroacetonitrile, base | Formation of trichloroacetimidate sugar donor |

| Glycosylation | TMSOTf, anhydrous solvent (e.g., DCM) | Coupling to form nucleoside β-anomer |

| Deprotection | TBAF or acid hydrolysis | Removal of protecting groups |

| Purification | Reverse-phase HPLC | Isolation of pure nucleoside |

Detailed Research Findings

- The Sonogashira coupling is critical for introducing the 3-hydroxybut-1-yn-1-yl substituent at the 2-position of the purine ring, providing a handle for further functionalization or biological activity modulation.

- Stereochemical control during glycosylation ensures the biologically relevant β-configuration at the anomeric center.

- Protecting group strategies are chosen to be orthogonal, allowing selective deprotection without affecting sensitive functional groups.

- The final compound exhibits multiple hydroxyl groups on the sugar, which are essential for biological recognition and activity.

- Purification by HPLC ensures removal of regioisomers and side products, yielding a compound suitable for biological evaluation.

Q & A

Q. What are the recommended methods for synthesizing this compound?

The compound can be synthesized via nucleoside coupling reactions. For analogs, a typical procedure involves protecting hydroxyl groups on the tetrahydrofuran ring, followed by coupling with a modified purine derivative under Mitsunobu or Vorbrüggen conditions. Post-coupling deprotection (e.g., using NH₃/MeOH) yields the final product. NMR (e.g., ¹H at 400 MHz in CDCl₃ or DMSO-d₆) and ESI-MS are critical for confirming structure and purity .

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, in NMR, key signals include purine protons (δ ~8.1–8.2 ppm for H-2), hydroxyl groups (broad signals at δ ~5.0–5.8 ppm), and stereochemical confirmation via coupling constants (e.g., J = 6.3–7.2 Hz for furanose protons). ESI-MS ([M+H]⁺ or [M+Na]⁺) provides molecular weight validation .

Q. What storage conditions ensure compound stability?

Store at -10°C in an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis. Use airtight containers with desiccants to mitigate hygroscopicity. Stability is compromised by light, moisture, and elevated temperatures; monitor via periodic HPLC or TLC .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and purity?

Optimize reaction parameters such as temperature (e.g., 0°C to room temperature for sensitive intermediates), solvent polarity (e.g., anhydrous DMF or acetonitrile), and catalyst loading (e.g., trimethylsilyl triflate for glycosylation). Purification via flash chromatography (silica gel, gradient elution) or preparative HPLC improves purity. For analogs, substituting iodine or bromine in purine precursors can alter reactivity and yield .

Q. How should researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to identify rotameric equilibria. For diastereomeric impurities, employ chiral HPLC or compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies mitigate hygroscopicity during experimental handling?

Conduct reactions under anhydrous conditions (Schlenk line or glovebox). Use lyophilization for solvent-free storage. For biological assays, pre-dissolve the compound in dry DMSO and aliquot to minimize freeze-thaw cycles. Monitor water content via Karl Fischer titration .

Q. How to assess stability under experimental conditions (e.g., aqueous buffers or enzymatic assays)?

Perform accelerated stability studies: incubate the compound in PBS (pH 7.4) or cell culture media at 37°C, sampling at intervals (0, 6, 24, 48 h). Analyze degradation via LC-MS. For enzymatic assays, include control reactions without enzymes to distinguish chemical vs. enzymatic instability .

Data Contradiction Analysis

- Stability Discrepancies : While the compound is stable at -10°C in inert environments , conflicting reports on decomposition products (e.g., lack of data in vs. specific conditions in ) suggest context-dependent stability. Researchers should validate storage conditions empirically for their experimental setups.

- Spectral Interpretation : Variability in NMR δ values (e.g., H-1’ protons at δ 5.47 vs. 6.07 ppm in different solvents ) highlights the need for solvent-specific reference data.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.